Ghrelin Receptor (GHSR1a) Agonist Potency: Head-to-Head Comparison with Core Structural Analogues
In a direct head-to-head comparison within the indoline sulfonamide series, the target compound (designated SB‑791016 in the primary literature) achieves a human GHSR1a pEC₅₀ of 9.8 (intrinsic activity 0.9), equivalent to an EC₅₀ of 0.158 nM [1][2]. This potency is >100‑fold higher than the unsubstituted phenyl analogue (pEC₅₀ 6.5) and >30‑fold higher than the benzyl analogue (pEC₅₀ 7.4), demonstrating that the 3‑methylbenzylsulfonamide side chain is a critical potency determinant [1].
| Evidence Dimension | GHSR1a receptor agonism potency (pEC₅₀ / EC₅₀) |
|---|---|
| Target Compound Data | pEC₅₀ = 9.8 (IA = 0.9); EC₅₀ = 0.158 nM |
| Comparator Or Baseline | Unsubstituted phenyl analogue (compound 28, pEC₅₀ = 6.5, IA = 0.7); benzyl analogue (compound 29, pEC₅₀ = 7.4, IA = 0.8) |
| Quantified Difference | Target compound is 1995‑fold more potent than unsubstituted phenyl analogue (EC₅₀ ratio: 0.158 nM vs. 316 nM); 251‑fold more potent than benzyl analogue (0.158 nM vs. 39.8 nM) |
| Conditions | Cell-based BACMAM FLIPR assay; human GHSR1a receptor; data from Bioorg. Med. Chem. Lett. 18 (2008) 2203–2205 and BindingDB BDBM50412954 |
Why This Matters
The 3‑methylbenzyl substituent delivers a unique >100‑fold potency advantage over simple phenyl or benzyl indoline sulfonamides, making procurement of the exact compound essential for any ghrelin‑pathway screening or in vivo feeding assay.
- [1] Witherington, J. et al. (2008). Potent achiral agonists of the growth hormone secretagogue (ghrelin) receptor. Part 2: Lead optimisation. Bioorganic & Medicinal Chemistry Letters, 18(6), 2203–2205. Table 2 and Figure 1. View Source
- [2] BindingDB. BDBM50412954 (CHEMBL251572): SB‑791016 – EC₅₀ 0.158 nM at human ghrelin receptor (BACMAM FLIPR assay). View Source
